molecular formula C6H8N2O2 B7900395 4-ethyl-1H-imidazole-5-carboxylic acid CAS No. 80304-44-5

4-ethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B7900395
CAS No.: 80304-44-5
M. Wt: 140.14 g/mol
InChI Key: XOHKCCMVSAJWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-1H-imidazole-5-carboxylic acid (CAS 80304-44-5) is a high-purity chemical compound offered as a key building block for advanced chemical and pharmaceutical research. With the molecular formula C6H8N2O2 and a molecular weight of 140.14, this imidazole derivative is characterized by the presence of both a carboxylic acid moiety and an ethyl substituent on the heterocyclic imidazole core . The imidazole scaffold is of significant scientific interest due to its prevalence in biologically active molecules and its role as a key structural component in various catalysts and materials. Researchers utilize this specific compound as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of novel molecules. Its structure allows for further functionalization, making it a valuable precursor for creating more complex chemical entities. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the product specifications and safety data sheet for proper handling and storage conditions.

Properties

IUPAC Name

5-ethyl-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(6(9)10)8-3-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHKCCMVSAJWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284380
Record name 4-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-44-5
Record name 4-Ethyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80304-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Preparation : Ethyl 4-(ethylamino)-3-nitrobenzoate is synthesized by nitration and subsequent ethylamination of a benzoate ester.

  • Cyclization : The nitro group is reduced in situ by Na₂S₂O₄, facilitating intramolecular cyclization with a carbonyl compound (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) to form the imidazole ring.

  • Hydrolysis : The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (33%) to yield the carboxylic acid.

Key Data :

ParameterValue/DetailSource
Yield65–75% (post-hydrolysis)
Temperature90°C (cyclization)
ReagentsNa₂S₂O₄, DMSO, NaOH

This method emphasizes regioselective ring formation but requires precise control over nitro reduction and cyclization kinetics.

Oxidation of Formyl-Substituted Imidazoles

The oxidation of 5-formyl-4-ethyl-1H-imidazole to the corresponding carboxylic acid is a direct route documented in patent literature. This approach leverages the susceptibility of aldehydes to oxidation under acidic or basic conditions.

Synthetic Pathway

  • Formylation : Introduction of a formyl group at position 5 via Vilsmeier-Haack reaction or Friedel-Crafts acylation.

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media (e.g., HCl) converts the formyl group (–CHO) to a carboxylic acid (–COOH).

Example Protocol :

  • Substrate : 2-Propyl-4-ethyl-5-formylimidazole (20 g, 0.12 mol).

  • Oxidizing Agent : KMnO₄ (2.5 equiv) in 1 M HCl at 60°C for 6 hours.

  • Workup : Filtration to remove MnO₂ byproducts, followed by acidification to precipitate the product.

Key Data :

ParameterValue/DetailSource
Yield80–85%
Purity≥95% (HPLC)
Regioselectivity>90% for position 5

This method is advantageous for its simplicity but requires access to formylated precursors.

Hydrolysis of Ester Derivatives

Hydrolysis of ethyl 4-ethyl-1H-imidazole-5-carboxylate is a widely used industrial method, particularly for scalable production. The ester serves as a stable intermediate, enabling easier purification before hydrolysis.

Procedure Overview

  • Ester Synthesis : Reacting α-chlorinated oxaloacetic acid diethyl ester with ethylamine in the presence of an organic base (e.g., triethylamine).

  • Cyclization : Intramolecular nucleophilic displacement forms the imidazole ring with the ethyl group at position 4.

  • Hydrolysis : Saponification with aqueous NaOH (2 M) at reflux converts the ester to the carboxylic acid.

Optimization Insights :

  • Solvent : Ethanol/water mixtures (3:1) improve hydrolysis efficiency.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30%.

Key Data :

ParameterValue/DetailSource
Yield (Ester)70–80%
Hydrolysis Yield90–95%
Purity≥98% (post-crystallization)

Alkylation and Subsequent Functionalization

Introducing the ethyl group via alkylation after ring formation is a modular strategy. This method is exemplified in the synthesis of angiotensin II receptor antagonists, where 4-ethylimidazole intermediates are functionalized at position 5.

Stepwise Process

  • Imidazole Ring Formation : Cyclocondensation of glyoxal derivatives with urea or thiourea.

  • Ethyl Group Introduction : Alkylation at position 4 using ethyl bromide or ethyl iodide in the presence of K₂CO₃.

  • Carboxylation : Direct carboxylation at position 5 via Kolbe-Schmitt reaction or metal-catalyzed carbonylation.

Challenges :

  • Regioselectivity : Competing alkylation at positions 2 and 4 necessitates careful optimization.

  • Catalyst Choice : Palladium catalysts (e.g., Pd/C) improve carboxylation efficiency but increase costs.

Key Data :

ParameterValue/DetailSource
Alkylation Yield60–70%
Carboxylation Yield50–60%

Comparative Analysis of Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyRegioselectivity
Cyclocondensation65–75ModerateHighHigh
Formyl Oxidation80–85HighModerateExcellent
Ester Hydrolysis90–95IndustrialLowExcellent
Alkylation-Functionalization50–70LowHighModerate

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid group.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with aldehyde or ketone groups, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of imidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Features
4-Ethyl-1H-imidazole-5-carboxylic acid Ethyl (4), COOH (5) Carboxylic acid 176.60 Hydrochloride salt form enhances solubility
1-Ethyl-1H-imidazole-5-carboxylic acid Ethyl (1), COOH (5) Carboxylic acid ~176 (estimated) Ethyl at N1 alters electronic distribution
4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate Methyl (2), COOH (4,5) Two carboxylates, zwitterionic form 202.15 Forms intramolecular H-bonds; planar structure
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl (1), NO₂ (5), COOH (4) Nitro (electron-withdrawing), benzyl 287.26 Enhanced acidity due to NO₂; bulky benzyl group
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid Methyl (4), CF₃OPh (2), COOH (5) Trifluoromethoxy (lipophilic) 301.40 High metabolic stability; increased logP
Key Observations:
  • Functional Groups : The presence of a nitro group (e.g., in 1-benzyl-5-nitro analogue) increases acidity of the carboxylic acid due to electron withdrawal, while trifluoromethoxy groups enhance lipophilicity and stability .
  • Zwitterionic Forms : Compounds like 4-carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate exhibit zwitterionic behavior, enabling unique hydrogen-bonding networks and crystal packing .

Crystallographic and Stability Data

  • 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate : Forms planar molecules with intramolecular H-bonds (C1 carboxylate to C5 carboxyl) and 2D frameworks via N–H⋯O and O–H⋯O interactions .
  • Target Compound : As a hydrochloride salt, it likely exhibits ionic crystal packing, though structural data are unavailable in the evidence.

Biological Activity

4-Ethyl-1H-imidazole-5-carboxylic acid (EIAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of EIAC, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

This compound is characterized by the molecular formula C6H8N2O2. Its structure features an ethyl group at the 4-position and a carboxylic acid functional group at the 5-position of the imidazole ring, which contributes to its reactivity and biological activity. The compound is primarily studied in its hydrochloride form, enhancing its solubility and stability in biological systems.

The biological activity of EIAC can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities. This property makes it a candidate for developing enzyme inhibitors.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biological molecules, affecting their functions and modulating biochemical pathways.
  • Structural Similarity to Histidine : Given its resemblance to histidine, EIAC may play roles in enzyme catalysis and as a precursor for biologically active compounds.

Biological Activities

Research indicates that EIAC exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that EIAC possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Activity : EIAC has been investigated for its potential anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various pathways .
  • Interaction with Cannabinoid Receptors : Derivatives of EIAC have been studied for their antagonistic activities on cannabinoid CB2 receptors, suggesting potential applications in pain management and inflammation control.

Study on Anticancer Activity

A study focused on the synthesis of N-substituted cyclic imides derived from EIAC demonstrated significant anticancer activity. The derivatives showed inhibition of cancer cell growth in vitro, with IC50 values indicating effective concentrations for therapeutic use. This highlights the potential of EIAC as a lead compound in anticancer drug development.

Antimicrobial Evaluation

In another study, EIAC was evaluated against several bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing its therapeutic potential as an antibiotic.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl 4-amino-1H-imidazole-5-carboxylateAmino group at 4-positionEnhanced solubility; different reactivity
1-MethylimidazoleMethyl group at nitrogenDifferent basicity; used in catalysis
4-MethylimidazoleMethyl group at 4-positionKnown for neuroactive properties

This comparison illustrates how the unique ethyl substitution and carboxylic acid functionality of EIAC may influence its biological activity compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for 4-ethyl-1H-imidazole-5-carboxylic acid in academic laboratories?

The synthesis typically involves cyclization of ethylamine derivatives with carbonyl-containing precursors (e.g., glyoxal or glyoxylic acid) under basic conditions. For example, ethylamine reacts with glyoxal to form an imidazole intermediate, followed by oxidation at the 5-position to introduce the carboxylic acid group. Reaction optimization includes pH control (8–10) and temperature modulation (60–80°C) to minimize side products like 4-ethyl-1H-imidazole (by over-alkylation) . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate as eluents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and substitution patterns. The ethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm), while the carboxylic acid proton is deshielded (δ ~12 ppm) .
  • FTIR : A broad O–H stretch (~2500–3000 cm1^{-1}) and C=O vibration (~1700 cm1^{-1}) confirm the carboxylic acid group.
  • X-ray crystallography : Resolves steric effects of the ethyl group and hydrogen-bonding networks involving the carboxylic acid. SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How does the ethyl group’s position influence the compound’s reactivity and biological activity compared to analogs?

The 4-ethyl substitution creates steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Compared to 1-ethyl-1H-imidazole-5-carboxylic acid, the 4-ethyl derivative exhibits weaker hydrogen bonding due to reduced accessibility of the carboxylic acid group, impacting protein-ligand interactions. Computational studies (e.g., DFT) reveal higher electron density at the 2-position, making it a potential site for electrophilic substitution .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by optimizing hydrogen bonds between the carboxylic acid and Arg120/Arg513 residues.
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments, highlighting conformational flexibility of the ethyl group .

Q. How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Discrepancies often arise from polymorphism or solvent inclusion in crystals. For example, NMR may suggest a planar imidazole ring, while X-ray data show puckering due to crystal packing. Cross-validation using PXRD and thermal analysis (TGA/DSC) clarifies phase purity. SHELXL refinement with TWIN/BASF commands can model twinning in problematic crystals .

Q. What methodologies are used to assess the compound’s antimicrobial activity?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. The carboxylic acid group enhances solubility in culture media, but the ethyl group may reduce membrane permeability.
  • Time-kill studies : Monitor bactericidal kinetics, revealing concentration-dependent inhibition .

Q. How does comparative analysis with structural analogs guide SAR studies?

Similarity indices (e.g., Tanimoto coefficients) compare electronic profiles (via DFT) and bioactivity. For instance, 1-methyl analogs show higher logP values (1.2 vs. 0.8 for 4-ethyl), correlating with improved blood-brain barrier penetration. Substituent effects are quantified using Hammett constants (σ~meta~ for ethyl: -0.07) to predict reactivity in electrophilic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.